Comparative Oxidation Behavior: Differentiating 2,4,6-Tri-tert-butylaniline from 2,6-Di-tert-butylanilines
2,4,6-Tri-tert-butylaniline exhibits distinct electrochemical behavior compared to 2,6-di-tert-butylanilines. While a series of 2,6-di-tert-butyl-4-R-anilines (R = phenyl, p-methoxyphenyl, p-dimethylaminophenyl) undergo a reversible one-electron transfer to form stable radical cations without a chemical follow-up reaction, the radical cation derived from 2,4,6-tri-tert-butylaniline decays in a slow (pseudo) first-order reaction [1]. This difference is critical for applications involving persistent radical species.
| Evidence Dimension | Stability of electrochemically generated radical cation |
|---|---|
| Target Compound Data | Decays in a slow (pseudo) first-order reaction |
| Comparator Or Baseline | 2,6-di-tert-butyl-4-R-anilines (R = phenyl, p-methoxyphenyl, p-dimethylaminophenyl): Reversible electron transfer, no follow-up reaction |
| Quantified Difference | Target compound undergoes a subsequent decay reaction; comparators do not. |
| Conditions | Electro-oxidation in the first oxidation wave, investigated by cyclic voltammetry, chronoamperometry, chronopotentiometry, and modulated specular reflectance spectroscopy (MSRS). |
Why This Matters
This indicates that 2,4,6-tri-tert-butylaniline cannot be used as a drop-in replacement for 2,6-di-tert-butylanilines in systems where a stable, persistent radical cation is required, as its radical cation is kinetically less stable under these conditions.
- [1] Speiser, B., Rieker, A., & Pons, S. (1983). Electrochemistry of anilines: Part I. Oxidation of 2,6-DI-tert-butyl-anilines to radical cations: General considerations, electroanalytical experiments and spectroscopy. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 147(1-2), 205-222. View Source
